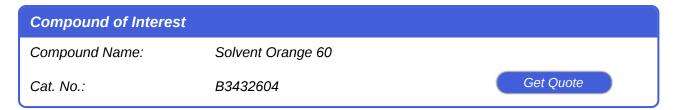


Application Notes: **Solvent Orange 60** - A Repurposed Industrial Dye for Lipid Analysis

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Introduction

Solvent Orange 60, a perinone-class dye, is a robust, yellowish-orange fluorescent compound traditionally used for coloring a variety of plastics and synthetic fibers due to its high heat resistance and excellent lightfastness.[1][2][3] Its primary industrial applications include the coloration of polystyrene, ABS resins, PMMA, and other polymers.[1][4] While not a conventional biological stain, emerging research has explored its potential as a fluorescent probe for the visualization and quantification of intracellular lipid droplets, owing to its lipophilic nature and inherent fluorescence. This document provides an overview of its properties and a protocol for its application in cellular imaging.

Physicochemical Properties

Solvent Orange 60 is characterized by its high stability and solubility in organic solvents, while being virtually insoluble in water. These properties, advantageous for industrial applications, present challenges for biological staining, often requiring careful solvent selection and preparation of staining solutions.



Property	Value	Reference
C.I. Name	Solvent Orange 60	_
C.I. Number	564100	-
CAS Number	6925-69-5, 61969-47-9	-
Chemical Family	Aminoketone / Perinone	-
Appearance	Yellowish-orange powder	-
Melting Point	230°C	-
Heat Resistance	Up to 300°C in Polystyrene	
Light Fastness	Grade 8 (Superior)	-
Solubility (at 20°C)	Dichloromethane: 10 g/L, Methylbenzene: 5 g/L, Acetone: 2 g/L, Butyl acetate: 2.5 g/L, Ethylalcohol: 0.8 g/L	<u>-</u>

Principle of Fluroescence in Lipid Environments

The fluorescence of many solvatochromic dyes, such as the well-studied Nile Red, is highly dependent on the polarity of their microenvironment. In aqueous media, these dyes often exhibit quenched fluorescence, while in non-polar, lipid-rich environments like intracellular lipid droplets, their fluorescence quantum yield increases significantly. This "light-up" effect is crucial for achieving a high signal-to-noise ratio in fluorescence microscopy. While the specific solvatochromic properties of **Solvent Orange 60** in biological lipid environments are not extensively documented in scientific literature, its lipophilic character suggests a preferential partitioning into neutral lipid stores within cells.

Comparison with Established Lipid Probes

Established fluorescent probes for lipid droplets, such as Nile Red and BODIPY 493/503, are widely used due to their well-characterized photophysical properties and specificity for neutral lipids. Nile Red, for instance, exhibits a significant fluorescence shift from red in polar environments to a strong yellow-gold emission in non-polar lipid droplets. BODIPY 493/503



provides a bright and stable green fluorescence. The primary advantage of exploring new probes like **Solvent Orange 60** lies in the potential for different spectral properties, photostability, or sensitivity to specific lipid subtypes.

Experimental Protocols Preparation of Solvent Orange 60 Stock Solution

Materials:

- **Solvent Orange 60** powder (CAS 6925-69-5)
- Dimethyl sulfoxide (DMSO), anhydrous
- Microcentrifuge tubes
- Vortex mixer

Protocol:

- Weigh out a precise amount of Solvent Orange 60 powder.
- Dissolve the powder in anhydrous DMSO to create a 1 mM stock solution. For example, for a
 molecular weight of 270.28 g/mol, dissolve 0.27 mg in 1 mL of DMSO.
- Vortex thoroughly until the dye is completely dissolved.
- Store the stock solution at -20°C, protected from light.

Staining of Intracellular Lipid Droplets in Cultured Cells

Materials:

- · Cultured cells grown on glass coverslips or in imaging-compatible plates
- Phosphate-buffered saline (PBS), pH 7.4
- Formaldehyde, 4% in PBS (for fixed-cell imaging)



- Solvent Orange 60 stock solution (1 mM in DMSO)
- Complete cell culture medium
- Fluorescence microscope with appropriate filter sets

Protocol for Live-Cell Imaging:

- Prepare a working solution of **Solvent Orange 60** by diluting the 1 mM stock solution in prewarmed complete cell culture medium to a final concentration of 1-10 μM.
- Remove the existing culture medium from the cells.
- Add the **Solvent Orange 60** working solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.
- Gently wash the cells twice with pre-warmed PBS.
- Add fresh, pre-warmed culture medium or PBS to the cells for imaging.
- Proceed immediately to fluorescence microscopy.

Protocol for Fixed-Cell Imaging:

- Wash the cells twice with PBS.
- Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.
- Wash the cells three times with PBS.
- Prepare a working solution of Solvent Orange 60 by diluting the 1 mM stock solution in PBS to a final concentration of 1-10 μM.
- Add the staining solution to the fixed cells and incubate for 20-30 minutes at room temperature, protected from light.
- Wash the cells three times with PBS.
- Mount the coverslips onto microscope slides with an appropriate mounting medium.



Image the cells using a fluorescence microscope.

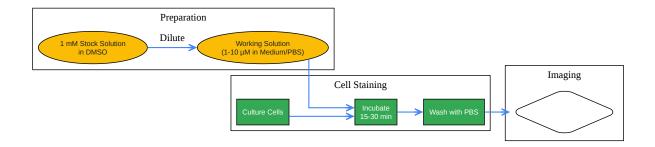
Fluorescence Microscopy

Imaging Parameters:

- Excitation: Based on its properties as an orange dye, an excitation wavelength in the range of 488-532 nm is recommended as a starting point.
- Emission: Collection of emission should be in the orange-red spectrum, for example, using a long-pass filter above 550 nm.
- Microscope: A confocal or widefield fluorescence microscope equipped with sensitive detectors is suitable.

Note: Optimal staining concentrations and incubation times may vary depending on the cell type and experimental conditions. It is recommended to perform a titration experiment to determine the best parameters for your specific application.

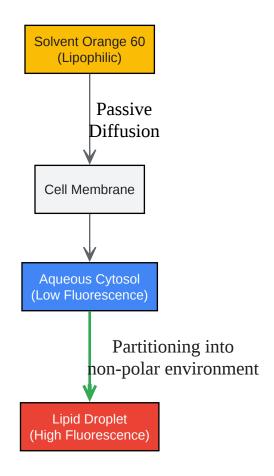
Visualizations



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Experimental workflow for staining lipids with **Solvent Orange 60**.





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Proposed mechanism of **Solvent Orange 60** accumulation in lipid droplets.

References

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- To cite this document: BenchChem. [Application Notes: Solvent Orange 60 A Repurposed Industrial Dye for Lipid Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3432604#using-solvent-orange-60-as-a-fluorescent-probe-for-lipids]



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